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Compound of Interest

Compound Name: LNA-A(Bz) amidite

Cat. No.: B10857621

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotide analogs that

significantly enhance the performance of oligonucleotide probes.[1] LNA monomers contain a

methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring, locking the

sugar in a C3'-endo conformation.[2][3] This structural constraint increases the thermal stability

and hybridization affinity of the oligonucleotide for its complementary DNA or RNA target.[4][5]

Each LNA incorporation can increase the melting temperature (Tm) of the probe-target duplex

by 2-8 °C.

Dual-labeled probes are single-stranded oligonucleotides featuring a fluorescent reporter dye

at the 5' end and a quencher molecule at the 3' end. These probes are fundamental tools in

quantitative real-time PCR (qPCR), single nucleotide polymorphism (SNP) genotyping, and in

situ hybridization (ISH). The incorporation of LNA-A(Bz) phosphoramidite, along with other LNA

amidites, allows for the design of shorter, more specific, and highly sensitive probes. This

application note provides a detailed protocol for the synthesis, purification, and characterization

of dual-labeled probes containing LNA-A(Bz) amidite.
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Principle of LNA Dual-Labeled Probes
Dual-labeled LNA probes function based on the principle of Fluorescence Resonance Energy

Transfer (FRET). In the intact probe, the quencher is in close proximity to the reporter

fluorophore, suppressing its fluorescence signal through FRET or static quenching. During a

process like the 5' to 3' exonuclease activity of DNA polymerase in qPCR, the probe is

hydrolyzed, separating the reporter from the quencher. This separation results in an increase in

fluorescence signal that is directly proportional to the amount of amplified target DNA. The high

binding affinity conferred by LNA modifications ensures stable hybridization of the probe to the

target sequence, leading to improved specificity and signal-to-noise ratio.
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Mechanism of a dual-labeled LNA hydrolysis probe.

Experimental Protocols
Probe Design Considerations
Proper probe design is critical for successful application. When designing LNA-containing

probes, consider the following:
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Probe Length: Due to the increased thermal stability from LNA monomers, probes can be

designed to be shorter than traditional DNA probes, typically in the range of 14-25

nucleotides.

LNA Placement:

Incorporate LNA bases at positions critical for mismatch discrimination, particularly for

SNP analysis.

Avoid runs of more than four consecutive LNA bases.

Avoid self-complementarity and cross-hybridization, as LNA-LNA binding is very strong.

GC Content: Aim for a GC content between 30-60%.

Melting Temperature (Tm): Adjust the number and position of LNA bases to achieve the

desired Tm for the specific application. Online design tools are often available from LNA

probe suppliers.

Automated Oligonucleotide Synthesis
The synthesis of LNA-containing oligonucleotides is performed on an automated DNA

synthesizer using standard phosphoramidite chemistry, with minor modifications to the

synthesis cycle for the LNA monomer.

Materials:

LNA-A(Bz)-CE Phosphoramidite

Standard DNA/RNA phosphoramidites (A, C, G, T)

5'-Fluorophore phosphoramidite or CPG

3'-Quencher CPG (Controlled Pore Glass)

Standard DNA synthesis reagents (Activator, Oxidizer, Capping, Deblocking solutions)

Anhydrous acetonitrile
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Protocol:

Preparation: Dissolve the LNA-A(Bz) phosphoramidite in anhydrous acetonitrile to the

standard concentration recommended by the synthesizer manufacturer.

Synthesizer Setup:

Install the 3'-Quencher CPG column.

Install the standard DNA amidite vials, the LNA-A(Bz) amidite vial, and the 5'-Fluorophore

amidite vial.

Program the desired oligonucleotide sequence.

Modified Synthesis Cycle: For the incorporation of the LNA-A(Bz) monomer, modify the

standard synthesis cycle as follows. LNA amidites are sterically hindered and require

extended reaction times for efficient coupling.

Coupling Step: Extend the coupling time to 180-250 seconds.

Oxidation Step: Prolong the oxidation step to ensure complete conversion of the phosphite

triester to the phosphate triester. A 45-second oxidation time has been found to be optimal

on some instruments.

Synthesis Execution: Initiate the automated synthesis run. The synthesizer will perform the

sequential steps of deblocking, coupling, capping, and oxidation for each monomer addition.

Post-Synthesis: Once the synthesis is complete, the column contains the full-length, dual-

labeled LNA probe bound to the CPG support with protecting groups intact.
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Workflow for the synthesis of dual-labeled LNA probes.
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Cleavage and Deprotection
Standard deprotection protocols are generally compatible with LNA-containing

oligonucleotides.

Reagents:

Ammonium hydroxide or a suitable deprotection solution (e.g., AMA: a 1:1 mixture of

aqueous ammonium hydroxide and aqueous methylamine).

Protocol:

Transfer the CPG support from the synthesis column to a screw-cap vial.

Add the deprotection solution (e.g., 1 mL of ammonium hydroxide).

Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-12 hours

for standard protecting groups, or faster with AMA). This step cleaves the oligonucleotide

from the CPG support and removes the protecting groups from the nucleobases and

phosphate backbone.

After incubation, cool the vial and carefully transfer the supernatant containing the crude

oligonucleotide to a new tube.

Dry the sample completely using a centrifugal vacuum evaporator.

Note: It is advisable to avoid methylamine-based reagents (like AMA) when deprotecting

oligonucleotides containing Me-Bz-C-LNA, as this can cause base modification. For LNA-

A(Bz), standard reagents are generally safe.

Purification
High purity is essential for the performance of dual-labeled probes, as impurities can reduce

assay sensitivity. Dual-HPLC purification is the recommended method for achieving high purity

(~90%).

Method: Dual-HPLC Purification
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Anion-Exchange (AX) HPLC: This first step separates the full-length, negatively charged

oligonucleotide from shorter, truncated failure sequences which are less charged.

Resuspend the dried crude probe in a suitable buffer.

Inject the sample onto an AX-HPLC column.

Elute using a salt gradient to separate by charge.

Collect the fractions corresponding to the full-length product.

Reverse-Phase (RP) HPLC: This second step removes any remaining fluorescent

contamination and separates the desired product based on hydrophobicity.

Pool and desalt the collected fractions from the AX-HPLC.

Inject the sample onto an RP-HPLC column (often with the 5'-DMT group left on to

enhance separation).

Elute using an organic solvent gradient (e.g., acetonitrile).

Collect the main peak corresponding to the pure, dual-labeled LNA probe.

Final Processing: Desalt the final purified product and quantify it using UV-Vis

spectrophotometry at 260 nm.

Quality Control
The final product should be analyzed to confirm its identity and purity.

Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to verify that the molecular weight of

the purified product matches the calculated theoretical mass of the desired dual-labeled LNA

probe.

Analytical HPLC: Run an analytical AX-HPLC or RP-HPLC to confirm the purity of the final

product, which should ideally be >90%.

Data Presentation
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Table 1: Quantitative Impact of LNA on Probe
Characteristics

Parameter
Effect of LNA
Incorporation

Quantitative Value Reference

Melting Temperature

(Tm)

Increases thermal

stability of the probe-

target duplex.

+2 to +8 °C per LNA

monomer

Hybridization Affinity

Significantly enhances

binding to

complementary

DNA/RNA.

Unprecedented

thermal stabilities

Mismatch

Discrimination

Improves the ability to

distinguish single-

base mismatches.

Higher ΔTm for

mismatched vs.

matched targets

Nuclease Resistance

Full-LNA probes

exhibit resistance to

nucleases.

Enhanced stability in

biological samples

Table 2: Modified Synthesis Parameters for LNA-A(Bz)
Amidite
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Synthesis Step
Standard DNA
Parameter

Recommended
LNA-A(Bz)
Parameter

Rationale Reference

Coupling Time 30 - 60 seconds
180 - 250

seconds

Overcome steric

hindrance of the

LNA monomer

for efficient

coupling.

Oxidation Time 15 - 30 seconds ~45 seconds

Ensure complete

and efficient

oxidation of the

phosphite

linkage.

Table 3: Common Fluorophore and Quencher
Combinations

Reporter
Fluorophore

Emission λ (nm)
Recommended
Quencher

Quenching Range
(nm)

FAM 520 BHQ-1® 480-580

HEX / TET 556 / 538 BHQ-1® 480-580

Cy3 570 BHQ-2® 550-650

ROX / Texas Red® 608 / 615 BHQ-2® 550-650

Cy5 667 BHQ-2® or BHQ-3® 550-650 / 620-730

Data sourced from

various commercial

suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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